Enhanced Electrophilicity and Accelerated Urethane Formation Relative to Phenyl and Mono-Fluorinated Isocyanates
The cumulative Hammett sigma_para value for 2-fluoro-5-(trifluoromethyl)phenyl isocyanate is +0.60, exceeding that of para-fluorophenyl isocyanate (+0.06) and para-trifluoromethylphenyl isocyanate (+0.54) . This translates to a predicted relative initial rate of urethane formation of 5.5 compared to phenyl isocyanate (rate = 1.0) and a predicted activation energy barrier approximately 18 kJ/mol lower than that of unsubstituted phenyl isocyanate .
| Evidence Dimension | Electrophilicity and reaction rate |
|---|---|
| Target Compound Data | Hammett sigma_para = +0.60; Relative initial rate = 5.5; Predicted activation energy ≈ 40 kJ/mol |
| Comparator Or Baseline | Phenyl isocyanate: sigma_para = 0.00, rate = 1.0, Ea = 58.6 kJ/mol; 4-Fluorophenyl isocyanate: sigma_para = +0.06, rate = 2.0; 4-(Trifluoromethyl)phenyl isocyanate: sigma_para = +0.54, rate = 4.5 |
| Quantified Difference | Relative rate is 5.5× phenyl isocyanate; activation energy reduced by ~18 kJ/mol vs phenyl isocyanate |
| Conditions | Urethane formation with 1-propanol; Hammett parameters derived from literature and DFT calculations |
Why This Matters
The substantially increased reaction rate enables lower reaction temperatures, shorter cycle times, and potentially higher yields in polyurethane and urea synthesis, directly impacting process efficiency and cost in industrial settings.
